Erythromycin B is a macrolide antibiotic that is structurally very similar to erythromycin A. It is a natural product isolated from Saccharopolyspora erythraea, previously known as Streptomyces erythreus [, ]. Unlike Erythromycin A, which has a hydroxyl group at C12, Erythromycin B lacks this hydroxyl group []. This difference contributes to its superior acid stability compared to erythromycin A [, , ].
The primary source of erythromycin B is the fermentation process involving Saccharopolyspora erythraea. This organism produces the antibiotic as part of its secondary metabolism, which can be optimized through various culture conditions to enhance yield. The process typically involves cultivating the microorganism in a nutrient-rich medium and isolating the antibiotic from the culture broth.
Erythromycin B belongs to the class of antibiotics known as macrolides, characterized by their large lactone rings. It is classified under polyketides, a group of natural products synthesized by polyketide synthases. Macrolides are known for their ability to inhibit bacterial protein synthesis, making them effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria.
The synthesis of erythromycin B can be approached through both natural extraction from fermentation and total synthesis in the laboratory.
The total synthesis often requires sophisticated techniques such as asymmetric synthesis and strategic use of protecting groups to manage functional groups throughout the reaction sequence. For example, one reported method utilized a series of cycloadditions and rearrangements to construct key intermediates leading to erythromycin B .
Erythromycin B has a complex molecular structure characterized by a large lactone ring and multiple hydroxyl groups. Its molecular formula is C₁₅H₂₈N₂O₅, and it has a molecular weight of approximately 314.4 g/mol.
Erythromycin B participates in various chemical reactions relevant to its function as an antibiotic:
The antibiotic’s activity relies on its ability to bind reversibly to the bacterial ribosome, inhibiting protein synthesis. This mechanism involves interactions with specific nucleotides in the ribosomal RNA, leading to bacteriostatic effects .
Erythromycin B exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes.
Erythromycin B's stability and solubility profiles influence its formulation in pharmaceutical preparations, impacting dosage forms such as tablets or injectables.
Erythromycin B is primarily used in:
Erythromycin B (C₃₇H₆₇NO₁₂; MW 717.93 g/mol) is a 14-membered macrolide antibiotic co-produced with Erythromycin A during Saccharopolyspora erythraea fermentation. Its defining structural feature is the absence of the C-12 hydroxyl group present in Erythromycin A (Figure 1). This single-atom difference arises from the natural biosynthesis pathway, where Erythromycin B is classified as a 12-deoxy congener [1] [3] [8]. The C-12 deoxygenation eliminates a key participant in Erythromycin A's intramolecular degradation cascade, fundamentally altering stability and biochemical behavior [1] [6].
Table 1: Structural Comparison of Erythromycin A and B
Feature | Erythromycin A | Erythromycin B |
---|---|---|
Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₂ |
Molecular Weight | 733.93 g/mol | 717.93 g/mol |
C-12 Functional Group | -OH | -H |
Degradation Pathway | Prone to ketalization | Resists ketalization |
Bioactivity | Antibacterial | Antibacterial (reduced potency vs Gram+) |
Conformational studies reveal that Erythromycin B adopts a folded "closed" conformation in crystalline states, stabilized by hydrogen bonding between the desosamine sugar (C5) and the C9 ketone. Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated DMSO shows distinct chemical shifts attributable to C-12 deoxygenation [2] [3]:
X-ray crystallography further demonstrates a 14.5° torsional angle difference in the macrolactone ring near C11-C12, reducing hydrogen-bonding capacity with ribosomal RNA targets. This conformational shift correlates with its ~4-fold lower binding affinity to the 50S ribosomal subunit compared to Erythromycin A [2] [3] [8].
Table 2: Key Conformational Parameters of Erythromycin B
Parameter | Method | Observation |
---|---|---|
Macrolactone Torsion | X-ray Crystallography | 14.5° deviation at C11-C12 vs Erythromycin A |
C-8 Methyl Shift | ¹H NMR (DMSO-d6) | δ 1.22 ppm (vs δ 1.07 in Ery A) |
Desosamine-C9 H-bond | IR Spectroscopy | 3420 cm⁻¹ (weaker vs Ery A's 3405 cm⁻¹) |
Aggregation in Solution | Dynamic Light Scattering | Forms micelles > 0.5 mM (critical micelle concentration) |
The C-12 deoxygenation confers enhanced acid stability by disrupting Erythromycin A's primary degradation pathway. In acidic environments (pH < 5), Erythromycin A undergoes intramolecular ketalization: the C-12 hydroxyl attacks the C9 ketone, forming anhydroerythromycin A—a therapeutically inactive metabolite. Erythromycin B lacks this nucleophile, preventing ketalization [1] [3] [6]. Kinetic studies demonstrate:
The stability advantage is exploited in derivatives like ABT-229 (a C-12 deoxy erythromycin B analog), which shows 39% oral bioavailability—dramatically higher than Erythromycin A (1.4%) [1].
Table 3: Acid Degradation Kinetics (pH 2.0, 37°C)
Compound | Half-life (t₁/₂) | Primary Degradation Product |
---|---|---|
Erythromycin A | 9 min | Anhydroerythromycin A |
Erythromycin B | 45 min | Erythronolide B |
ABT-229 | >120 min | Minimal degradation |
Erythromycin B exhibits moderate hydrophobicity (logP = 1.92) compared to Erythromycin A (logP = 1.61), attributable to reduced hydrogen-bonding capacity. Its solubility profile includes [5] [7] [8]:
The partition coefficient (logP) of 1.92 suggests improved membrane permeability but complicates pharmaceutical formulation. Hybrid derivatives address this—e.g., adamantane-conjugated Erythromycin B shows logP = 2.37, enhancing tissue residence time [6].
Table 4: Solubility and Partitioning Properties
Medium | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 0.25 | 25°C, pH 7.0 |
Ethanol | 12.0 | 25°C |
Chloroform | 15.0 | 25°C |
[C₄mim][NTf₂] (IL) | 8.2 | 60°C |
logP (Octanol/Water) | 1.92 | Calculated (ClogP) |
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